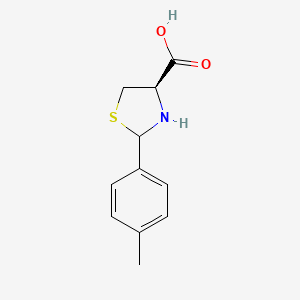

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRWLFRKMUVNPG-RGURZIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385057 | |

| Record name | (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198991-77-4 | |

| Record name | (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a 4-methylphenyl-substituted amine and a thiocarboxylic acid derivative under acidic or basic conditions. The reaction can be catalyzed by various agents such as acids, bases, or transition metal catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures or the presence of solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Physicochemical Properties

- Solubility : Hydroxyl and carboxylic acid groups (e.g., 4-hydroxyphenyl derivative) increase water solubility, while methyl, bromo, and trifluoromethyl groups enhance lipid solubility .

- Stereochemical Impact: The (4R) configuration is conserved in bioactive derivatives, as seen in pidotimod (a thiazolidine-based immunomodulator) .

Biological Activity

(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid (MTCA) is a thiazolidine derivative notable for its diverse biological activities. This compound features a five-membered ring containing both sulfur and nitrogen, which significantly contributes to its pharmacological properties. This article explores the biological activity of MTCA, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C12H13NO2S

- Molecular Weight : 225.29 g/mol

- Structure : The thiazolidine ring structure is characterized by the presence of a carboxylic acid group and a 4-methylphenyl substituent.

Mechanisms of Biological Activity

MTCA exhibits several mechanisms of action that underpin its biological activities:

Comparative Studies and Structure-Activity Relationships

The biological activity of MTCA can be compared to other thiazolidine derivatives. A table summarizing key compounds and their activities is presented below:

| Compound Name | Activity Type | IC50/Effectiveness |

|---|---|---|

| This compound | DHFR Inhibitor | Potentially effective |

| 2-(Phenyl)thiazolidine-4-carboxylic acid | Antibacterial | Effective against bacteria |

| 2-(3-Methylphenyl)thiazolidine-4-carboxylic acid | Antiviral (TMV) | Better than ribavirin |

| 2-(2-Naphthyl)thiazolidine-4-carboxylic acid | Enzyme Inhibitor | Moderate activity |

Case Studies

-

Anticancer Potential :

A study exploring the anticancer properties of thiazolidine derivatives highlighted MTCA's potential as a chemotherapeutic agent through DHFR inhibition. Further investigations are warranted to assess its efficacy in various cancer models. -

Antimicrobial Efficacy :

Research into the antimicrobial properties of MTCA revealed significant activity against common bacterial pathogens. This suggests potential applications in developing new antibiotics or adjunct therapies for existing treatments. -

Antiviral Applications :

The exploration of thiazolidine derivatives for antiviral effects against TMV indicates that structural modifications could enhance biological activity. MTCA's unique structure may be optimized for better antiviral efficacy in future studies .

Q & A

Q. What are the key spectroscopic and chromatographic methods for confirming the identity and purity of (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Use - and -NMR to confirm the stereochemistry and substituent positions. The methylphenyl group (δ ~2.3 ppm for CH) and thiazolidine ring protons (δ ~3.5–5.0 ppm) should align with stereospecific coupling patterns .

- IR : Confirm carboxylic acid (C=O stretch ~1700 cm) and thiazolidine ring (C-S-C stretch ~600–700 cm) .

- Chromatographic Purity Assessment :

- HPLC : Utilize a mobile phase of methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v) at pH 5.5, as per pharmacopeial standards for related thiazolidine derivatives .

- Melting Point : Compare observed mp (e.g., 201–203°C for analogs) with literature values to assess crystallinity .

Q. What synthetic routes are reported for preparing this compound, and what are their respective yields and stereochemical outcomes?

Methodological Answer:

- Cyclocondensation Approach :

- React 4-methylbenzaldehyde with cysteine derivatives under acidic conditions to form the thiazolidine ring. Yields vary (40–70%) depending on solvent (e.g., ethanol vs. DMF) and catalyst (e.g., ZnCl) .

- Stereochemical control at C4 (R-configuration) is achieved via chiral auxiliaries or enzymatic resolution .

- Post-Functionalization :

- Introduce the methylphenyl group via Suzuki-Miyaura coupling after thiazolidine ring formation, but this may reduce enantiomeric purity (~5% loss) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Methodological Answer:

- Assay Validation :

- Meta-Analysis :

- Compare IC values across studies, adjusting for assay conditions (e.g., cell-free vs. cell-based systems). Contradictions may arise from off-target effects in whole-cell assays .

Q. What advanced computational modeling approaches are suitable for studying the conformation-activity relationships of this compound’s derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Docking Studies :

- Employ AutoDock Vina to predict binding modes, prioritizing enantiomer-specific interactions (e.g., (4R)-configuration vs. 4S) with chiral binding pockets .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening :

- Additive Screening :

- Introduce small amines (e.g., triethylamine) to stabilize carboxylate groups, improving crystal lattice formation .

Q. How do structural modifications at the 4-methylphenyl group affect metabolic stability in pharmacokinetic studies?

Methodological Answer:

- Metabolite Identification :

- Stability Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.